molecular formula C12H7N3S2 B11859818 9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile CAS No. 90656-72-7

9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile

Cat. No.: B11859818
CAS No.: 90656-72-7
M. Wt: 257.3 g/mol
InChI Key: QCZPHQKGNZRDAO-UHFFFAOYSA-N
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Description

9-Methyl-5-thioxo-5H-thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile is a heterocyclic compound that belongs to the class of thiazolo[3,2-a][1,8]naphthyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-5-thioxo-5H-thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-5-thioxo-5H-thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiazolo[3,2-a][1,8]naphthyridines.

Mechanism of Action

The mechanism of action of 9-Methyl-5-thioxo-5H-thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile involves its interaction with specific molecular targets. The thiazole and naphthyridine rings can bind to enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity. Pathways involved may include inhibition of bacterial DNA gyrase or disruption of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-5-thioxo-5H-thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile is unique due to its specific combination of a thiazole ring fused to a naphthyridine ring with a thioxo and carbonitrile group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

90656-72-7

Molecular Formula

C12H7N3S2

Molecular Weight

257.3 g/mol

IUPAC Name

9-methyl-5-sulfanylidene-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile

InChI

InChI=1S/C12H7N3S2/c1-7-6-17-12-9(5-13)10(16)8-3-2-4-14-11(8)15(7)12/h2-4,6H,1H3

InChI Key

QCZPHQKGNZRDAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C(C(=S)C3=C(N12)N=CC=C3)C#N

Origin of Product

United States

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